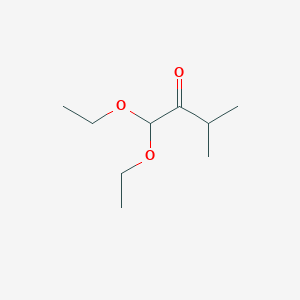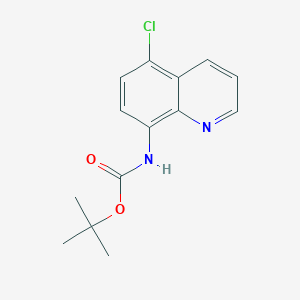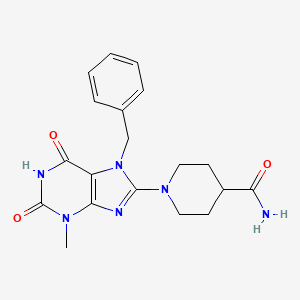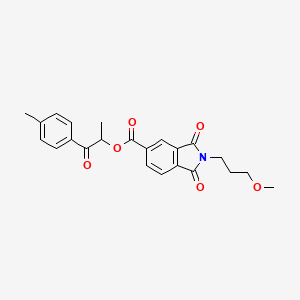![molecular formula C13H11FO4S B2687900 5-{[(4-Fluorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 477866-38-9](/img/structure/B2687900.png)
5-{[(4-Fluorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-{[(4-Fluorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione” is a derivative of Meldrum’s acid . Meldrum’s acid is a very useful reagent in the synthesis of heterocyclic compounds .
Synthesis Analysis
The synthesis of this compound and its derivatives involves various methods, including recently proposed and rather rarely used ones . The vibrational, optical, electrochemical, and thermal properties of a derivative of Meldrum’s acid were investigated through a combination of infrared spectroscopy and Raman spectroscopy at room temperature, complemented by density functional theory (DFT) calculations, UV-visible absorption spectroscopy, cyclic voltammetry, and thermal analyses .Molecular Structure Analysis
The molecular structure of this compound is related to that of Meldrum’s acid . The structure of Meldrum’s acid was confirmed in 1985 when the first crystal structure analysis was carried out .Chemical Reactions Analysis
Meldrum’s acid is widely used in organic synthesis, especially for multiple C-C bond formations due to its adequate acidity (pKa = 4.83) and steric rigidity . Knoevenagel condensation reaction between aldehydes and Meldrum’s acid are accelerated in ionic liquids .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its vibrational, optical, electrochemical, and thermal properties . It also has adequate acidity (pKa = 4.83) and steric rigidity .科学的研究の応用
Antimicrobial Applications
A new series of compounds derived from a similar structure were synthesized and evaluated for their antibacterial and antifungal activities. These compounds displayed significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The most potent compounds in this series showed higher activity compared to reference drugs, highlighting their potential in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Synthesis and Reactions
Research has delved into the synthesis and reactions of derivatives of this compound, demonstrating its utility in creating novel organic molecules. For instance, one study detailed the synthesis of 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione and explored its reactions to yield various derivatives. These synthetic pathways and the crystal structures of the compounds offer insights into the versatility of this chemical structure in organic synthesis (Al-Sheikh, Sweidan, Maichle‐Mössmer, Steimann, & Kuhn, 2009).
Supramolecular Structures
The study of supramolecular structures of derivatives has contributed to understanding the crystalline properties and potential applications of these compounds. Investigations into their crystal structures reveal how weak hydrogen bonds and other non-covalent interactions influence the molecular packing and stability of these compounds, providing valuable information for the design of materials with specific properties (Low, Cobo, Nogueras, Sánchez, Insuasty, & Torres, 2002).
作用機序
将来の方向性
特性
IUPAC Name |
5-[(4-fluorophenyl)sulfanylmethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO4S/c1-13(2)17-11(15)10(12(16)18-13)7-19-9-5-3-8(14)4-6-9/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSHGFNQENXKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CSC2=CC=C(C=C2)F)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(morpholin-4-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B2687817.png)

![N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2687821.png)



![4-(3-fluorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2687826.png)
![3-[(4-Methylphenyl)methyl]-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![3,5-Dimethyl-4-((4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B2687830.png)
![4-(azepan-1-ylsulfonyl)-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride](/img/structure/B2687834.png)

![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide](/img/structure/B2687837.png)
![Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate](/img/structure/B2687838.png)

